Ac-Gly-Lys-OMe acetate salt
Description
Significance as a Key Peptide Derivative in Academic Inquiry
The importance of Ac-Gly-Lys-OMe acetate (B1210297) salt in academic research stems from its utility as a model substrate and a building block in peptide chemistry. Peptides, short chains of amino acids, are fundamental to numerous physiological functions, acting as hormones, neurotransmitters, and signaling molecules. cymitquimica.com The modification of natural peptides, as seen in Ac-Gly-Lys-OMe, allows researchers to dissect the roles of specific amino acid residues and their side chains in biological recognition and catalysis.
The lysine (B10760008) residue, with its primary amine in the side chain, is a focal point of many studies. mdpi.com The acetylation of the N-terminus and esterification of the C-terminus prevent unwanted side reactions during chemical synthesis and experimental assays, ensuring that any observed activity can be attributed to the specific characteristics of the glycine (B1666218) and lysine residues. ontosight.ai This makes Ac-Gly-Lys-OMe an excellent tool for studying post-translational modifications, such as acetylation of lysine residues, a crucial regulatory mechanism in cellular processes. researchgate.netnih.gov
Broad Research Applications in Biochemistry and Pharmaceutical Sciences
The versatility of Ac-Gly-Lys-OMe acetate salt extends across various domains of biochemistry and pharmaceutical sciences. Its well-defined chemical structure and reactivity have led to its use in a wide array of research contexts. biosynth.comcymitquimica.com
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C13H25N3O6 | chemsrc.comchembk.com |
| Molecular Weight | 319.35 g/mol | bocsci.com |
| CAS Number | 14752-92-2 | biosynth.comchemsrc.comchembk.com |
| Appearance | White powder | chemistrycongresses.ch |
| Solubility | Soluble in water | glpbio.com |
In the field of enzymology, Ac-Gly-Lys-OMe serves as a specific substrate for certain proteases, such as urokinase. medchemexpress.commedchemexpress.comchemondis.com This allows for the detailed kinetic analysis of these enzymes and the screening of potential inhibitors, which is a critical step in drug discovery. medchemexpress.com The cleavage of the peptide bond between glycine and lysine by these enzymes can be monitored to determine enzyme activity and the efficacy of inhibitory compounds. medchemexpress.com
Furthermore, in pharmaceutical research, this peptide derivative is employed in the development of peptide-based therapeutics. chemimpex.com Understanding how modified peptides interact with biological targets is fundamental to designing new drugs with enhanced stability, specificity, and efficacy. The acetate salt form of the compound often improves its solubility and stability in aqueous solutions, which is advantageous for experimental procedures. glpbio.comnih.gov Research has also explored the interaction of similar lysine-containing peptides with supramolecular receptors, which has implications for drug delivery and biosensing. mdpi.com
The study of collagen, a major structural protein, has also benefited from the use of synthetic peptides like Ac-Gly-Lys-OMe. By incorporating such modified dipeptides into longer collagen-model triple-helical peptides, researchers can investigate the forces that stabilize the collagen triple helix and the mechanisms of collagenolysis. nih.gov
In essence, the specific chemical modifications of this compound provide a stable and versatile platform for a multitude of research applications, solidifying its role as a key compound in the advancement of biochemistry and pharmaceutical sciences.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
acetic acid;methyl 2-[(2-acetamidoacetyl)amino]-6-aminohexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O4.C2H4O2/c1-8(15)13-7-10(16)14-9(11(17)18-2)5-3-4-6-12;1-2(3)4/h9H,3-7,12H2,1-2H3,(H,13,15)(H,14,16);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWQLIOZIACTGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC(CCCCN)C(=O)OC.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Ac Gly Lys Ome Acetate Salt
Strategies for N-Terminal and C-Terminal Protection in Peptide Synthesis
Protecting reactive functional groups is essential for controlling the sequence and preventing side reactions during peptide synthesis. wikipedia.org For a dipeptide like Ac-Gly-Lys-OMe, the α-amino group of glycine (B1666218), the α-carboxyl group of lysine (B10760008), and the ε-amino group of the lysine side chain must be selectively managed.
N-Terminal Protection: The α-amino group of the N-terminal amino acid is protected to prevent self-polymerization and ensure stepwise elongation. wikipedia.org The most common temporary protecting groups are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl).
Fmoc Group: Removed under mild basic conditions (e.g., 20% piperidine (B6355638) in DMF), leaving acid-labile side-chain protecting groups intact. This is the basis of the most common SPPS strategy. cem.depeptide.com
Boc Group: Removed under acidic conditions (e.g., trifluoroacetic acid, TFA). This strategy requires side-chain protecting groups that are stable to acid but can be removed later with a stronger acid like hydrofluoric acid (HF). wikipedia.orgpeptide.com
For Ac-Gly-Lys-OMe, the final acetyl group itself acts as a permanent N-terminal protecting group. This is often introduced at the end of the synthesis by treating the deprotected N-terminal amine with acetic anhydride (B1165640). wpmucdn.com
C-Terminal Protection: The carboxyl group of the C-terminal amino acid must be protected to prevent it from reacting with the activated incoming amino acid.
In Solution-Phase Synthesis: Simple alkyl esters, such as methyl (-OMe) or ethyl (-OEt) esters, or benzyl (B1604629) (-OBn) esters are commonly used. libretexts.org Methyl esters can be formed by reacting the amino acid with methanol (B129727) in the presence of an acid catalyst. libretexts.org
In Solid-Phase Synthesis: The resin itself acts as the C-terminal protecting group, anchoring the peptide via a covalent bond. wikipedia.orgreddit.com The choice of resin and linker determines the conditions under which the final peptide is cleaved and what the C-terminal functionality will be (e.g., a carboxylic acid or an amide). To obtain a C-terminal methyl ester, a specific cleavage method, such as using HCl in methanol, can be employed. ysu.amacs.org
The table below summarizes common protecting groups used in peptide synthesis.
| Protecting Group | Abbreviation | Target Group(s) | Removal Conditions | Stability |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino | Mild base (e.g., Piperidine) | Acid-labile |
| tert-Butoxycarbonyl | Boc | α-Amino, ε-Amino (Lys) | Moderate acid (e.g., TFA) | Base-stable |
| Benzyloxycarbonyl | Z (or Cbz) | α-Amino, ε-Amino (Lys) | Catalytic hydrogenation, strong acid | Base-stable |
| Acetyl | Ac | N-Terminal α-Amino | Generally permanent | Stable to most conditions |
| Methyl Ester | -OMe | C-Terminal Carboxyl | Saponification (base hydrolysis) | Stable to acid, hydrogenation |
| Benzyl Ester | -OBn | C-Terminal Carboxyl | Catalytic hydrogenation, strong acid | Stable to mild acid/base |
| tert-Butyl Ester/Ether | -OtBu / tBu | Carboxyl (Asp, Glu), Hydroxyl (Ser, Thr, Tyr) | Moderate acid (e.g., TFA) | Base-stable, stable to hydrogenation |
This table provides a general overview of commonly used protecting groups and their typical removal conditions.
Radical Acylation and Other Chemical Modifications of Lysine Derivatives by Reactive Species
Lysine, with its primary ε-amino group, is susceptible to various chemical modifications by reactive species, including radicals. These modifications can occur non-enzymatically and are a subject of research interest.
Radical Acylation: Studies have shown that lysine derivatives can undergo radical acylation. For instance, the reaction of α-dicarbonyls like diacetyl or methylglyoxal (B44143) with peroxynitrite can generate acyl radicals. nih.govresearchgate.net These radicals are capable of modifying lysine residues. Research using Ac-Lys-OMe as a model compound demonstrated that acetyl radicals generated from a diacetyl/peroxynitrite system can lead to further acetylation on the ε-amino group, forming Ac-Lys(Ac)-OMe. researchgate.net Similarly, radicals generated from methylglyoxal can result in both acetylation and formylation of lysine derivatives. nih.govresearchgate.net This non-enzymatic acylation shows a preference for the α-amino group over the ε-amino group but modifies both. nih.gov
Oxidation by Reactive Oxygen Species (ROS): The lysine side chain can be oxidized by reactive oxygen species (ROS) such as the hydroxyl radical (HO•). researchgate.net This can lead to the formation of aminoadipic semialdehyde (also known as allysine). researchgate.net Further oxidation can convert this aldehyde to aminoadipic acid. The generation of carbonyl groups on lysine residues is a key marker of oxidative protein damage. researchgate.netnih.gov Hydroxylation of the lysine side chain at various positions is another possible modification resulting from radical attack. acs.org
Other Chemical Modifications: The ε-amino group of lysine is a nucleophile and can be targeted for various chemical modifications beyond acylation. nih.gov These include:
Aza-Michael Addition: Vinylsulfonamides have been developed for the site-selective modification of the ε-amino group of lysine in the presence of a free N-terminus. rsc.org
Acylation: Besides simple acetylation, lysine residues can be modified by a variety of acyl groups, including longer-chain fatty acyl groups (myristoylation, palmitoylation), in processes that can be either enzymatic or non-enzymatic. frontiersin.orgfrontiersin.org
Lactylation: The lysine side chain can be modified by lactate, a chiral molecule, leading to diastereomeric products with potential biological significance. acs.org
Directed Synthesis of Analogues and Peptide Fragments Incorporating Acetylglycyl-Lysine Moieties
The synthetic frameworks used for Ac-Gly-Lys-OMe can be readily adapted to produce a wide range of analogues for research purposes, such as probing enzyme specificity or developing therapeutic leads. chemimpex.com
Synthesis of Analogues: Structural analogues of Ac-Gly-Lys-OMe can be created by systematically altering each component of the molecule:
Amino Acid Substitution: Glycine can be replaced with other amino acids (e.g., Alanine, Valine) to study the influence of side-chain size and stereochemistry. Similarly, lysine can be substituted with other basic amino acids like ornithine or non-natural amino acids with varying side-chain lengths. researchgate.net
N-Terminal Modification: The N-terminal acetyl group can be replaced with other acyl groups, such as propionyl or butyryl, by using the corresponding acid anhydride or chloride in the final capping step of the synthesis. semanticscholar.org
C-Terminal Modification: The C-terminal methyl ester can be changed to other alkyl esters (ethyl, benzyl, etc.) by altering the alcohol used during the cleavage/esterification step. ysu.amacs.org Alternatively, using different resins and cleavage cocktails in SPPS can yield a C-terminal carboxylic acid or amide.
Synthesis of Peptide Fragments: The Acetylglycyl-Lysine moiety can be incorporated into larger peptide sequences. This is typically achieved using fragment condensation techniques, either in solution or on a solid phase. In this approach, protected peptide fragments are synthesized and purified separately before being coupled together to form the final, larger peptide. springernature.com For example, a protected Ac-Gly-Lys fragment could be synthesized and then coupled to another amino acid or peptide fragment to extend the chain. This strategy is particularly useful for the synthesis of long or complex peptides. springernature.com
Functional Roles and Biochemical Applications of Ac Gly Lys Ome Acetate Salt in Research
Utility as a Substrate in Enzymatic Assays: Focus on Urokinase Activity and Inhibition Studies
Ac-Gly-Lys-OMe acetate (B1210297) salt is widely recognized as a substrate for the serine protease urokinase-type plasminogen activator (uPA). medchemexpress.comlifetein.comnih.govpeptanova.depeptide.co.jp Urokinase plays a crucial role in various physiological and pathological processes, including fibrinolysis, tissue remodeling, and cancer metastasis, by converting plasminogen to the active enzyme plasmin. The enzymatic activity of urokinase can be conveniently monitored by measuring the hydrolysis of Ac-Gly-Lys-OMe. medchemexpress.commedchemexpress.com This reaction is typically quantified by monitoring the release of the N-terminal acetyl-glycine and the C-terminal lysine (B10760008) methyl ester, or by coupling the reaction to a colorimetric or fluorometric detection system.
The specificity of Ac-Gly-Lys-OMe for urokinase makes it an ideal tool for high-throughput screening of potential urokinase inhibitors. nih.govnih.govresearchgate.net In these assays, the ability of a test compound to reduce the rate of Ac-Gly-Lys-OMe hydrolysis is a direct measure of its inhibitory activity against urokinase. This application is of significant interest in cancer research, as inhibitors of urokinase are being investigated as potential anti-metastatic agents. nih.gov
Below is a table summarizing the kinetic parameters of urokinase with Ac-Gly-Lys-OMe as a substrate, as reported in various studies.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Reference |
| Urokinase | Ac-Gly-Lys-OMe | 0.8 | 12.5 | Fazi et al., 1987 |
| Urokinase | Ac-Gly-Lys-OMe | 1.2 | - | Bigbee et al., 1979 |
Involvement in Protein Interaction Studies and Cellular Signaling Pathways
The acetylation of lysine residues is a critical post-translational modification that influences protein-protein interactions and cellular signaling cascades. nih.govnih.gov Ac-Gly-Lys-OMe acetate salt, as an acetylated peptide, can be employed as a simple model to study the binding of acetylated motifs to specific protein domains, such as bromodomains, which are known to recognize and bind to acetyl-lysine residues. nih.gov By using this compound in competitive binding assays, researchers can identify and characterize proteins that interact with acetylated lysine residues, thereby elucidating their roles in cellular processes.
In the context of cellular signaling, lysine acetylation and deacetylation, regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs), play a pivotal role in gene expression and other cellular events. nih.gov While direct studies involving Ac-Gly-Lys-OMe in specific signaling pathways are not extensively documented, its structural similarity to acetylated protein fragments makes it a relevant tool for investigating the broader implications of protein acetylation in signaling networks. unimi.it The acetylation of proteins can modulate signaling pathways by altering protein conformation, stability, and interaction with other signaling molecules. nih.gov
Application in Peptide-Based Therapeutic Research and High-Throughput Screening for Bioactive Compounds
The development of peptide-based therapeutics is a rapidly growing field, and chemical modifications such as N-terminal acetylation are often employed to enhance the stability and efficacy of these molecules. nih.govexplorationpub.com The acetyl group in Ac-Gly-Lys-OMe can protect the peptide from degradation by aminopeptidases, thereby increasing its in vivo half-life. lifetein.com This property makes it a useful building block or fragment in the design of more stable and potent therapeutic peptides.
Furthermore, libraries of short peptides derived from or similar to Ac-Gly-Lys-OMe can be synthesized for high-throughput screening to identify new bioactive compounds. nih.govresearchgate.net These libraries can be screened against various biological targets, such as enzymes or receptors, to discover novel inhibitors or modulators of their activity. The simplicity and well-defined structure of Ac-Gly-Lys-OMe make it an attractive starting point for the design of such peptide libraries.
Role in Diagnostic Assay Development
This compound and similar peptide substrates have potential applications in the development of diagnostic assays. For instance, elevated levels of certain proteases, such as urokinase, are associated with various diseases, including cancer. Diagnostic tests that measure the activity of these proteases in biological samples can aid in disease diagnosis and prognosis. nih.gov An enzyme-linked immunosorbent assay (ELISA) or other immunoassay formats could potentially be developed using Ac-Gly-Lys-OMe as a capture or detection molecule to quantify the levels of specific proteases or anti-peptide antibodies in patient samples. clevelandclinic.orgnih.gov
Investigation in Specific Biochemical Reactions: Malondialdehyde Adduct Formation
Malondialdehyde (MDA) is a reactive aldehyde produced during lipid peroxidation, a process associated with oxidative stress. MDA can react with the lysine residues of proteins to form various adducts, leading to protein damage and contributing to the pathology of several diseases. nih.govresearchgate.net The Nα-acetyl group in Ac-Gly-Lys-OMe provides a model system to study the reaction of MDA with an acetylated lysine residue, mimicking the modification that can occur on proteins. Research has shown that Nα-acetyllysine reacts with MDA to form Nα-acetyl-Nε-(2-propenal)lysine as a predominant product. nih.gov This suggests that Ac-Gly-Lys-OMe can be a useful tool to investigate the mechanisms of MDA-induced protein modification and to screen for compounds that can prevent or reverse this damage. nih.gov
Studies of Lysine Deacylation Mechanisms in Enzymatic Contexts
Lysine deacylases, such as sirtuins and histone deacetylases (HDACs), are enzymes that remove acyl groups from lysine residues and are crucial regulators of various cellular processes. nih.govembopress.org The study of these enzymes often relies on the use of synthetic acetylated peptide substrates. While direct studies employing Ac-Gly-Lys-OMe as a substrate for specific lysine deacetylases are not widely reported, its structure as a simple N-terminally acetylated dipeptide makes it a potential substrate for investigating the fundamental mechanisms of lysine deacetylation. nih.gov Researchers can use such simple substrates to characterize the substrate specificity and kinetics of different lysine deacetylases and to screen for their inhibitors or activators. nih.govembopress.org
Exploration in Biotechnological Applications and Fusion Protein Design
In the field of biotechnology, peptide tags are often fused to recombinant proteins to facilitate their purification and detection. The acetylation of peptides can influence their properties, such as stability and interaction with other molecules. nih.gov While not a conventional fusion tag, the principles of using modified peptides like Ac-Gly-Lys-OMe can be applied to the design of novel fusion protein systems. For instance, the acetyl group could be used as a specific recognition site for a purification resin or a detection antibody. Furthermore, the incorporation of acetylated amino acids into proteins can be a strategy to enhance their stability or to modulate their biological activity in various biotechnological applications. nih.gov
Structural, Conformational, and Interaction Studies of Ac Gly Lys Ome Acetate Salt
Conformational Analysis and Dynamics in Aqueous Solutions
In aqueous solution, Ac-Gly-Lys-OMe is expected to exist as a dynamic ensemble of conformations rather than a single rigid structure. This conformational flexibility is primarily due to the rotational freedom around the backbone dihedral angles (φ and ψ) of both the glycine (B1666218) and lysine (B10760008) residues, as well as the rotations within the lysine side chain.
Lysine Side-Chain Dynamics: The lysine side chain, with its four methylene (B1212753) groups and terminal ammonium (B1175870) group, is highly flexible. In an aqueous environment, this side chain is expected to be well-solvated, with the positively charged ε-amino group forming hydrogen bonds with water molecules. Molecular dynamics simulations of lysine-containing peptides indicate that the side chain can adopt a variety of extended and folded conformations, constantly fluctuating in solution.
Influence of Acetylation and Methyl Esterification: The N-terminal acetylation and C-terminal methyl esterification remove the formal charges at the termini. This prevents the formation of a zwitterionic structure and simplifies the electrostatic profile of the peptide, focusing the positive charge solely on the lysine side chain. This modification can subtly influence the conformational landscape by altering the potential for terminal hydrogen bonding and electrostatic interactions.
Table 1: Representative Backbone Dihedral Angles for Glycine and Lysine Residues in Peptides
| Residue | Secondary Structure Motif | Typical φ Angle (degrees) | Typical ψ Angle (degrees) |
|---|---|---|---|
| Glycine | Right-handed α-helix | -57 | -47 |
| Glycine | β-sheet | -139 | +135 |
| Glycine | Left-handed α-helix | +57 | +47 |
| Lysine | Right-handed α-helix | -65 | -40 |
| Lysine | β-sheet | -130 | +125 |
Note: These are idealized values and the actual angles sampled by Ac-Gly-Lys-OMe in solution will show a broad distribution around these and other conformational states.
Supramolecular Interactions and Molecular Recognition in Solution
The lysine side chain of Ac-Gly-Lys-OMe, with its positive charge and hydrophobic methylene groups, is a key feature for its participation in supramolecular interactions and molecular recognition events.
Host-Guest Chemistry: Detailed studies have been conducted on the recognition of acetylated lysine methyl ester (Ac-Lys-OMe) by synthetic host molecules. For instance, a "molecular tweezer" known as CLR01 has been shown through Monte Carlo simulations to form a stable complex with Ac-Lys-OMe. acs.orgnih.gov The binding mechanism involves the encapsulation of the lysine side chain within the hydrophobic cavity of the tweezer, driven by hydrophobic and CH-π interactions. Simultaneously, the positively charged ammonium group of the lysine interacts with the negatively charged phosphate (B84403) groups on the rim of the tweezer through electrostatic interactions. acs.orgnih.gov
This type of interaction highlights the dual nature of the lysine side chain, which can engage in both nonpolar and electrostatic interactions, making it a frequent target in protein-protein interactions and for the design of synthetic receptors. Other synthetic receptors, such as calixarenes, have also been shown to selectively bind lysine derivatives, further demonstrating the potential of the lysine side chain for molecular recognition. mdpi.com
Table 2: Examples of Molecular Recognition of Lysine Derivatives
| Host Molecule | Guest Molecule | Key Interactions | Reference |
|---|---|---|---|
| Molecular Tweezer (CLR01) | Ac-Lys-OMe | Hydrophobic encapsulation, CH-π, and electrostatic interactions | acs.orgnih.gov |
| Sulfonated Calix ambiopharm.comarene (sclx4) | Lysine | Cation-π interactions | nih.gov |
| 18-Crown-6 | Lysine-containing peptides | Hydrogen bonding and ion-dipole interactions with the ε-ammonium group | openaccesspub.org |
Role of the Acetate (B1210297) Counter-Ion in Peptide Structure and Solution Behavior
The acetate anion (CH₃COO⁻) is not a passive component but plays an active role in modulating the properties of Ac-Gly-Lys-OMe in solution. nih.govnih.gov As a counter-ion to the positively charged lysine side chain, it engages in significant electrostatic interactions.
Ion Pairing and Charge Shielding: In solution, the acetate ion can form a direct ion pair with the ammonium group of the lysine side chain. The extent of this ion pairing depends on factors such as the concentration of the peptide salt and the polarity of the solvent. This interaction can effectively shield the positive charge of the lysine, reducing its electrostatic influence on the rest of the peptide and on interactions with other molecules. nih.gov
Influence on Hydration: The acetate counter-ion, being a charged species, will have its own hydration shell. The interaction between the hydrated acetate and the hydrated lysine side chain can lead to a reorganization of the local water structure around the peptide. This can, in turn, influence the conformational preferences of the flexible lysine side chain and, to a lesser extent, the peptide backbone.
Comparison with Other Counter-Ions: The nature of the counter-ion can have a significant impact on the physicochemical properties of peptides. nih.govgenscript.com Acetate is considered a more "biologically compatible" counter-ion compared to others like trifluoroacetate (B77799) (TFA⁻), which is often a remnant from peptide synthesis. nih.gov TFA⁻ is a stronger acid and its counter-ion is less basic than acetate. This can lead to differences in the pH of the peptide solution and can affect the secondary structure. For instance, some studies have shown that TFA⁻ can have a slight inducing effect on helical structures in peptides compared to chloride ions. nih.govgenscript.com The choice of counter-ion is therefore a critical consideration in studies of peptide structure and function.
Table 3: General Influence of Different Counter-Ions on Peptide Properties
| Counter-Ion | Typical Origin | General Properties and Effects on Peptides |
|---|---|---|
| Acetate (CH₃COO⁻) | Ion-exchange chromatography, salt formation | Considered biocompatible; can form ion pairs and influence local hydration and pH. nih.gov |
| Trifluoroacetate (TFA⁻) | Remnant from reversed-phase HPLC purification | Can be toxic to cells in some assays; may slightly influence secondary structure and can lower the pH of the solution. genscript.comnih.gov |
| Chloride (Cl⁻) | Salt formation (HCl salt) | A common physiological ion; its effects on peptide structure are often used as a baseline for comparison. nih.gov |
Advanced Analytical and Computational Methodologies in Ac Gly Lys Ome Acetate Salt Research
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic methods are indispensable for confirming the chemical structure and monitoring the synthesis of Ac-Gly-Lys-OMe. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the principal techniques employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a premier technique for determining the three-dimensional structure of peptides in solution. uzh.ch For Ac-Gly-Lys-OMe, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides atom-level resolution.
1D ¹H NMR: The 1D proton NMR spectrum is used for initial verification and concentration calibration. researchgate.net Characteristic signals for the acetyl group (CH₃), the glycine (B1666218) α-protons (CH₂), the lysine (B10760008) side-chain protons (CH₂ groups), and the methyl ester group (OCH₃) can be identified. Acetylation of the lysine side chain leads to distinctive NMR signals that are generally consistent regardless of the primary sequence in unfolded peptides. nih.gov
2D NMR: Techniques like Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are used to assign specific proton resonances and determine spatial proximities between atoms. uzh.chchemrxiv.org TOCSY helps in identifying the complete spin systems of the glycine and lysine residues, while NOESY provides information on through-space interactions, which is crucial for defining the peptide's conformational preferences. uzh.chchemrxiv.org
NMR is also a powerful tool for monitoring reactions. For instance, changes in chemical shifts can indicate the successful acetylation of the lysine residue, with resonance changes typically restricted to the amino acids near the modification site. nih.gov
Interactive Table 6.1.1: Typical ¹H NMR Chemical Shift Regions for Ac-Gly-Lys-OMe Components
This table is illustrative, and actual chemical shifts can vary based on solvent and experimental conditions.
| Functional Group | Atom Type | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Acetyl Group | CH₃ | ~2.0 | Singlet peak from the N-terminal acetyl group. |
| Glycine | α-CH₂ | 3.8 - 4.2 | Protons attached to the alpha-carbon of glycine. |
| Lysine | α-CH | 4.0 - 4.5 | Proton attached to the alpha-carbon of lysine. |
| Lysine | Side Chain (β, γ, δ)-CH₂ | 1.3 - 1.9 | Overlapping multiplets from the lysine side chain. |
| Lysine | Side Chain ε-CH₂ | ~3.0 | Protons adjacent to the side-chain amino group. |
| Methyl Ester | O-CH₃ | ~3.7 | Singlet peak from the C-terminal methyl ester. |
Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the vibrational modes of the molecule's functional groups. For Ac-Gly-Lys-OMe, FTIR is used to confirm the presence of key structural features such as:
Amide I and Amide II bands: These strong absorptions, typically found around 1650 cm⁻¹ and 1550 cm⁻¹ respectively, are characteristic of the peptide backbone.
C=O stretching: A distinct peak for the ester carbonyl group.
N-H stretching: Found in the region of 3300 cm⁻¹.
C-H stretching: Absorptions from the aliphatic side chains and methyl groups.
Chromatographic Methods for Purity Assessment and Product Analysis
Chromatographic techniques are essential for separating Ac-Gly-Lys-OMe from impurities and for quantifying its purity. High-Performance Liquid Chromatography is the primary analytical tool for this purpose. altabioscience.comjpt.com
High-Performance Liquid Chromatography (HPLC) , particularly in its reversed-phase (RP-HPLC) configuration, is the standard for assessing the purity of synthetic peptides. altabioscience.comalmacgroup.com The method separates the target peptide from impurities generated during synthesis, such as truncated sequences, deletion peptides, or molecules with incomplete deprotection. almacgroup.com
Typical Conditions: Analysis is commonly performed on a C18 reversed-phase column. altabioscience.com A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) is used for elution. altabioscience.combiosynth.com
Detection: UV detection at a wavelength of 210-230 nm is optimal for detecting the peptide bond, ensuring that all peptide species are observed. altabioscience.comalmacgroup.com
Purity Calculation: The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total area of all observed peaks in the chromatogram. jpt.com
Interactive Table 6.2.1: Typical RP-HPLC Parameters for Peptide Purity Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18, 3-5 µm particle size | Stationary phase for separation based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% TFA | Aqueous phase; TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic phase for eluting the peptide. |
| Gradient | Linear gradient, e.g., 5% to 95% B over 30 min | Gradually increases elution strength to separate compounds with different hydrophobicities. |
| Flow Rate | ~1.0 mL/min | Controls the speed of the separation. |
| Detection | UV at 215 nm | Wavelength for optimal absorbance of the peptide bond. altabioscience.com |
Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of reaction progress during synthesis. For polar compounds like Ac-Gly-Lys-OMe, specific staining solutions such as phosphomolybdic acid or potassium permanganate (B83412) (KMnO₄) can be used for visualization, as the peptide may not be UV-active on its own. researchgate.net
Mass Spectrometry for Molecular Characterization and Adduct Identification
Mass spectrometry (MS) is a powerful technique for the precise determination of molecular weight and the identification of molecular adducts. americanpeptidesociety.org Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for analyzing peptides like Ac-Gly-Lys-OMe. americanpeptidesociety.orgnih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) allows for the ionization of molecules directly from a solution, making it compatible with the output from an HPLC system (LC-MS). biosynth.comnih.gov ESI typically produces intact, multiply charged molecular ions, which is advantageous for analyzing biomolecules. nih.gov For a small peptide like Ac-Gly-Lys-OMe, singly charged ions ([M+H]⁺) are commonly observed. The high accuracy of MS allows for the unambiguous confirmation of the peptide's identity by matching the experimentally measured mass to the calculated theoretical mass. altabioscience.com
Adduct Identification: MS is crucial for identifying and characterizing modifications or adducts. In one study, HPLC and MS were used to analyze the reaction of Ac-Lys-OMe with the methylglyoxal (B44143)/peroxynitrite system. The analysis identified not only the parent compound (m/z 203.1) but also acetylated (m/z 245.1) and formylated (m/z 231.1) adducts. researchgate.net Tandem MS (MS/MS) can be used to fragment these adducts, providing structural information that confirms the site of modification. researchgate.netresearchgate.net
Interactive Table 6.3.1: Observed Mass-to-Charge Ratios (m/z) for Ac-Lys-OMe and Adducts
Data sourced from a study on the reaction of Ac-Lys-OMe with the MG/peroxynitrite system. researchgate.net
| Compound | Observed m/z ([M+H]⁺) | Mass Increment (u) | Identification |
|---|---|---|---|
| Ac-Lys-OMe | 203.1 | - | Parent Compound |
| Ac-Lys(For)-OMe | 231.1 | +28 | Formyl Adduct |
Computational Chemistry and Molecular Modeling Approaches: MD Simulations and QM Calculations
While experimental techniques provide invaluable data, computational methods offer a way to explore the molecular behavior of Ac-Gly-Lys-OMe at a level of detail that is often inaccessible through experiments alone.
Molecular Dynamics (MD) Simulations: MD simulations are used to study the conformational dynamics and flexibility of peptides in different environments. nih.gov By simulating the movements of atoms over time, MD can reveal:
Preferred solution-state conformations.
The stability of secondary structures (though less relevant for a short dipeptide).
Interactions with solvent molecules.
The energetic landscape of the peptide, identifying local energy minima. acs.org
Force fields like CHARMM and AMBER are commonly used to model the interactions between atoms in these simulations. nih.gov
Quantum Mechanics (QM) Calculations: QM calculations, often based on Density Functional Theory (DFT), provide highly accurate information about the electronic structure, geometry, and relative energies of different molecular conformations. acs.orgnih.gov For Ac-Gly-Lys-OMe, QM calculations can be used to:
Optimize the geometry of the molecule to find its most stable structure. acs.org
Calculate spectroscopic properties, such as NMR chemical shifts, to aid in the interpretation of experimental data. nih.gov
Investigate reaction mechanisms at an electronic level.
While computationally intensive, QM methods provide a fundamental understanding of the molecule's properties that complements the dynamic picture provided by MD simulations. acs.org
Interactive Table 6.4.1: Comparison of Computational Methodologies for Peptide Research
| Methodology | Primary Application | Information Obtained | Strengths | Limitations |
|---|---|---|---|---|
| Molecular Dynamics (MD) Simulations | Studying conformational dynamics and flexibility. nih.gov | Conformational ensembles, flexibility, solvent interactions, free energy landscapes. | Can simulate large systems over long timescales (nanoseconds to microseconds). | Accuracy is dependent on the quality of the force field used. |
| Quantum Mechanics (QM) Calculations | Determining electronic structure and reaction energetics. nih.gov | Optimized geometries, relative energies of conformers, reaction pathways, spectroscopic properties (e.g., NMR shifts). | High accuracy, provides electronic-level insight. | Computationally expensive, generally limited to smaller systems or shorter timescales. |
Emerging Research Avenues and Future Perspectives for Ac Gly Lys Ome Acetate Salt
Potential for Novel Bioactive Compound Discovery and Peptide Engineering
The foundational role of Ac-Gly-Lys-OMe acetate (B1210297) salt as a building block in peptide synthesis is a cornerstone of its utility. chemimpex.com This characteristic is being leveraged in more sophisticated ways for the discovery of new bioactive compounds and for advanced peptide engineering.
One of the most significant applications is in the generation of combinatorial peptide libraries . chemimpex.com High-throughput screening (HTS) is a powerful method for discovering new drug leads, and peptide libraries are a rich source of potential therapeutic agents. chemimpex.com Ac-Gly-Lys-OMe acetate salt can be incorporated into these libraries as a structural motif. The lysine (B10760008) residue's side chain provides a primary amine that can be further modified, allowing for a diverse array of chemical functionalities to be introduced. This facilitates the creation of vast libraries of peptides with varied structures and potential biological activities.
Furthermore, this compound is extensively used as a substrate for a range of proteolytic enzymes , including urokinase, thrombin, plasmin, and trypsin. smolecule.com This property is critical for studying enzyme kinetics and for the high-throughput screening of potential enzyme inhibitors. smolecule.com By monitoring the cleavage of this substrate, researchers can efficiently identify small molecules or other peptides that modulate the activity of these key enzymes, which are often implicated in diseases ranging from thrombosis to cancer. smolecule.combiosynth.com
The stability of Ac-Gly-Lys-OMe under various pH conditions also makes it a valuable tool for studying protein-protein interactions and peptide conformational dynamics. pubcompare.ai Understanding how peptides fold and interact with their targets is crucial for rational drug design. The defined structure of this dipeptide derivative can serve as a model system or a fragment of a larger peptide to probe these complex interactions.
| Research Application | Role of this compound | Potential Outcome |
| Combinatorial Chemistry | Structural building block in peptide libraries | Discovery of novel bioactive peptides |
| Enzyme Inhibition Assays | Substrate for proteases (e.g., urokinase, thrombin) | Identification of new enzyme inhibitors for therapeutic use |
| Peptide Engineering | Model system for studying peptide conformation | Enhanced understanding of protein-protein interactions |
Advancements in Advanced Delivery System Research
The development of sophisticated drug delivery systems is a major focus of modern pharmaceutical science, aiming to enhance the efficacy and reduce the side effects of therapeutic agents. This compound is poised to play a role in this field due to its chemical properties that are favorable for incorporation into various drug delivery vehicles. chemimpex.com
Its potential inclusion in peptide-drug conjugates (PDCs) is a promising area of investigation. The lysine component of the dipeptide offers a reactive site for the covalent attachment of small molecule drugs. The entire peptide moiety can then act as a targeting ligand or a solubility enhancer for the conjugated drug. This approach could lead to more targeted delivery of therapeutics to specific cells or tissues, thereby increasing their therapeutic index. chemimpex.com
Moreover, the amphiphilic nature of certain peptide structures suggests a potential role for Ac-Gly-Lys-OMe derivatives in the formation of nanoparticles and other self-assembling drug carriers . While specific research on this compound's self-assembly is nascent, the principles of peptide-based nanotechnology could be applied. By modifying the dipeptide, it may be possible to induce self-assembly into structures like micelles or vesicles that can encapsulate and deliver drugs.
The enzymatic lability of the peptide bond in Ac-Gly-Lys-OMe also opens avenues for enzyme-responsive drug delivery . A drug could be attached to the peptide in such a way that it is released only in the presence of specific enzymes that are overexpressed at a disease site. This would provide a mechanism for controlled, localized drug release, minimizing systemic exposure.
| Delivery System | Potential Function of Ac-Gly-Lys-OMe Moiety | Therapeutic Advantage |
| Peptide-Drug Conjugates | Carrier and targeting moiety for small molecules | Improved drug targeting and reduced off-target toxicity |
| Nanoparticle Formulations | Component of self-assembling drug carriers | Enhanced drug solubility and controlled release |
| Enzyme-Responsive Systems | Trigger for drug release in specific microenvironments | Localized drug action and minimized systemic side effects |
Interdisciplinary Applications in Chemical Biology and Materials Science
The versatility of this compound extends beyond traditional pharmacology, with emerging applications at the intersection of chemistry, biology, and materials science.
In chemical biology , this dipeptide derivative serves as a valuable tool for probing biological systems. Its use as an enzyme substrate is a classic example of its utility in this field. smolecule.com Furthermore, it can be modified with fluorescent tags or other reporter molecules to create molecular probes . These probes can be used to visualize enzymatic activity in real-time or to study the localization and dynamics of peptide uptake and transport in cells. The acetylated lysine motif is also relevant in the study of epigenetics, where lysine acetylation is a key post-translational modification. researchgate.net
While direct applications in materials science are still largely exploratory, the fundamental properties of Ac-Gly-Lys-OMe suggest significant potential. The field of peptide-based biomaterials is rapidly expanding, with short peptides being used to create hydrogels, nanofibers, and other functional materials. The self-assembly of peptides is driven by non-covalent interactions such as hydrogen bonding and hydrophobic interactions, and the structure of Ac-Gly-Lys-OMe contains the necessary functional groups to participate in such processes.
There is potential for using this or similar dipeptides for the surface modification of biomedical implants . nih.gov Covalently attaching a layer of biocompatible peptides to the surface of an implant can improve its integration with surrounding tissue and reduce the risk of rejection or infection. The functional groups on Ac-Gly-Lys-OMe could serve as anchor points for such surface functionalization. The development of peptide-based hydrogels for tissue engineering and regenerative medicine is another area where this compound could find future use as a component of the self-assembling matrix.
| Interdisciplinary Field | Application of this compound | Future Direction |
| Chemical Biology | Development of molecular probes and enzyme activity assays | Real-time imaging of biological processes in living cells |
| Materials Science (Potential) | Component for self-assembling biomaterials (e.g., hydrogels) | Creation of novel scaffolds for tissue engineering |
| Biomaterial Engineering (Potential) | Surface functionalization of medical implants | Improved biocompatibility and performance of medical devices |
Q & A
Q. How do buffer ionic strength and counterions affect Ac-Gly-Lys-OMe’s stability and reactivity?
- Methodological Answer : High ionic strength (e.g., 5.9 M Na⁺ acetate) can enhance solubility but may promote aggregation. Compare buffers (PBS vs. Tris-acetate) using dynamic light scattering (DLS) and circular dichroism (CD) to monitor conformational changes. Adjust salt concentrations iteratively to balance stability and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
